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N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromophenyl group and a trimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves the reaction of 3-bromoaniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield bromophenol derivatives, while substitution reactions could produce various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- N-(3-chlorophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- N-(3-bromophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Uniqueness
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is unique due to the specific positioning of the bromine and trimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain synthetic applications or biological studies.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-7-8-12(2)17(13(11)3)21-10-16(20)19-15-6-4-5-14(18)9-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJTKXCUODDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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